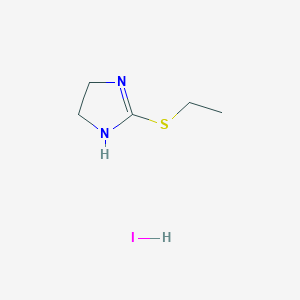

2-Ethylthio-2-imidazoline hydroiodide

Descripción

Propiedades

IUPAC Name |

2-ethylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.HI/c1-2-8-5-6-3-4-7-5;/h2-4H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRNMFUSZFMREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006658 | |

| Record name | 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86240-40-6 | |

| Record name | NSC523864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2 Imidazoline Hydroiodides

Synthetic Approaches to the 2-Alkylthio-2-imidazoline Core

The synthesis of the 2-alkylthio-2-imidazoline scaffold can be achieved through various chemical strategies, ranging from direct salt formation to complex multistep and catalyzed reactions. These methods provide access to a diverse array of imidazoline (B1206853) derivatives.

Direct Synthesis Strategies of 2-(Methylthio)-4,5-dihydro-1H-imidazole Hydroiodide

The most straightforward method for preparing 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide involves the direct reaction of the corresponding free base with an acid. This approach treats 2-(methylthio)-1H-imidazole with hydrogen iodide under controlled conditions to produce the desired hydroiodide salt. uobaghdad.edu.iq This acid-base reaction is a common and efficient way to isolate and purify imidazoline compounds as stable, crystalline solids. Another example in the literature begins with 2-methylthioimidazoline hydroiodide, which is then dissolved in ethanol (B145695) and reacted with methyl hydrazine (B178648) to form 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide, demonstrating the utility of the hydroiodide salt as a starting material for further synthesis. sapub.org

Multistep Synthetic Sequences for Imidazoline Derivatives

Traditional and modern multistep syntheses provide access to a wide range of imidazoline derivatives. Classical approaches often required harsh conditions and long reaction times. uobaghdad.edu.iq More contemporary methods offer greater efficiency and stereochemical control.

Key multistep strategies include:

Thiocyanate Cyclization : This early method involves heating methylthiourea derivatives with α,ω-diaminoalkanes in hydroiodic acid at elevated temperatures (80–100°C) for extended periods (12–24 hours), resulting in yields of 40–55%. uobaghdad.edu.iq

Wallach-Type Condensations : This route combines N-methylthiourea with 1,2-diaminoethane in phosphoric acid, followed by quenching with iodide. uobaghdad.edu.iq

Condensation Reactions : The most traditional and widely used method involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable partner like a nitrile, ester, aldehyde, or amide to form the imidazoline ring. ajchem-a.comnih.gov

Heine-Type Ring Expansion : A more modern one-pot synthesis involves the ring expansion of an aziridine (B145994) with an imidoyl chloride. researchgate.net This method is noted for being regiocontrolled and stereospecific, offering a convenient route to highly substituted 2-imidazolines. researchgate.net The reaction proceeds through an imidoyl aziridine intermediate which then isomerizes to the final product. researchgate.net

Catalytic Applications in 2-Imidazoline Synthesis

Catalysis has significantly advanced the synthesis of 2-imidazolines, enabling milder reaction conditions, higher yields, and greater efficiency. uobaghdad.edu.iq Both metal-based and non-metal catalysts have been successfully employed.

Palladium-catalyzed multicomponent reactions, for instance, allow for the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which are then decarboxylated to yield trans-disubstituted imidazolines. ajchem-a.com Another effective approach utilizes heteropoly acids, such as tungstosilicic acid supported on silica (B1680970) (H₄SiW₁₂O₄₀-SiO₂), to catalyze the reaction between ethylenediamine and nitriles under reflux conditions. This heterogeneous catalyst is reusable, environmentally friendly, and provides good to high yields in moderate reaction times.

Other catalytic systems have also been developed, as summarized in the table below.

| Catalyst/Reagent System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., with JOHNPHOS ligand) | Imines, Acid Chlorides, Carbon Monoxide | Multicomponent synthesis; generates trans-substituted imidazolines. | ajchem-a.com |

| Silica Supported Tungstosilicic Acid (H₄SiW₁₂O₄₀-SiO₂) | Ethylenediamine, Nitriles | Rapid, efficient, good to high yields; reusable catalyst. | |

| Iodine (in presence of K₂CO₃) | Aldehydes, Ethylenediamine | Simple procedure, good yields. | |

| Hydrogen Peroxide (oxidant) with Sodium Iodide | Aldehydes, Ethylenediamine | Mild, environmentally friendly, high yields. | |

| tert-Butyl Hypochlorite | Aldehydes, Ethylenediamine | Efficient preparation, high yields. |

Specific Synthesis of DL-trans-2-Ethylthio-4,5-diphenyl-imidazoline Hydroiodide

A specific, detailed synthetic protocol for DL-trans-2-Ethylthio-4,5-diphenyl-imidazoline Hydroiodide was not identified in the surveyed literature. However, the synthesis of structurally related compounds, such as 2-thio-substituted imidazolidin-4-ones, has been described. For example, 5,5-diphenyl-imidazolidin-4-one derivatives can be synthesized and subsequently treated with reagents like ethyl chloroacetate (B1199739) to introduce a thio-alkyl side chain at the 2-position. ajchem-a.com These syntheses often start from thiosemicarbazide (B42300) derivatives or involve the reaction of C-phenylglycine derivatives with phenyl isothiocyanate to form the 2-thioxo-imidazolidin-4-one core, which can be further functionalized. ajchem-a.com

Derivatization and Functionalization of 2-Imidazoline Hydroiodides

Once the 2-imidazoline hydroiodide core is synthesized, it can be further modified to fine-tune its chemical and physical properties. N-substitution and acylation are common derivatization strategies.

N-Substitution and Ring Acylation Reactions (e.g., N-acetyl, N-Boc protected derivatives)

Substitution on the nitrogen atoms of the imidazoline ring is a key strategy for modulating the electronic and steric properties of the molecule. nih.gov This functionalization is particularly important when 2-imidazolines are used as ligands in homogeneous catalysis. nih.gov A variety of N-substituted imidazolines have been synthesized and studied for their biological activities.

Acylation of the ring nitrogen atoms is another important functionalization reaction. The introduction of protecting groups like tert-butoxycarbonyl (N-Boc) is a common tactic in multistep synthesis. N-Boc protected imidazoline derivatives have been noted for their biological activity and are crucial intermediates in the synthesis of more complex molecules. While the protection step is vital, methods for the selective deprotection of N-Boc from imidazoles using reagents like sodium borohydride (B1222165) in ethanol have also been developed, highlighting the reversible nature of this derivatization.

Similarly, N-acetylation can be performed to modify the imidazoline structure. The synthesis of 1-acetyl-2-imidazolidinone, a related saturated analog, is achieved by reacting 2-imidazolidinone with acetic anhydride (B1165640) at high temperatures, demonstrating a straightforward method for introducing an acetyl group onto the heterocyclic nitrogen.

| Functional Group | Reagent Example | Purpose/Application | Reference |

|---|---|---|---|

| N-Substitution (general) | Varies (e.g., alkyl halides) | Fine-tuning of electronic and steric properties for catalysis. | nih.gov |

| N-Boc | Di-tert-butyl dicarbonate | Protection of nitrogen during synthesis; intermediate for bioactive compounds. | |

| N-Acetyl | Acetic Anhydride | Derivatization to modify compound properties. |

Synthesis of 2-Aminoimidazoline (B100083) Analogues from 2-Alkylthio Precursors

The conversion of 2-alkylthio-2-imidazoline hydroiodides into 2-aminoimidazoline derivatives is a cornerstone transformation that leverages the thioalkyl moiety as a superb leaving group. This synthetic strategy allows for the direct introduction of various amino functionalities at the 2-position of the imidazoline ring. The general mechanism involves the nucleophilic displacement of the alkylthio group by a primary or secondary amine.

The reaction is typically carried out by heating the 2-alkylthio-2-imidazoline hydroiodide with the desired amine in a suitable solvent. The hydroiodide salt form of the precursor often facilitates the reaction by protonating the imidazoline ring, further enhancing the electrophilicity of the C2 carbon. This method is advantageous for its directness and the wide range of amines that can be employed, leading to a library of N-substituted 2-aminoimidazoline analogues. researchgate.net

Research has demonstrated that 2-arylamino-2-imidazolines can be effectively prepared by heating dimethyl N-aryldithiocarbonimidates with ethylenediamine. researchgate.net Given that 2-alkylthio-2-imidazolines are structurally analogous to S-methylisothioureas, their reaction with amines proceeds similarly, with the liberation of a thiol as a byproduct. researchgate.netresearchgate.net

Table 1: Synthesis of 2-Arylamino-2-imidazolines

| Entry | Amine | Product | Reaction Conditions |

|---|---|---|---|

| 1 | Aniline | 2-(Phenylamino)-2-imidazoline | Heating with 2-ethylthio-2-imidazoline hydroiodide |

| 2 | p-Toluidine | 2-(p-Tolylamino)-2-imidazoline | Heating with this compound |

This is an interactive data table based on established synthetic routes for analogous compounds.

Construction of Bis-Imidazoline and Oligo-Imidazoline Architectures from 2-Alkylthio-2-imidazoline Hydroiodide

The electrophilic nature of 2-alkylthio-2-imidazoline hydroiodide makes it an ideal building block for the synthesis of larger, symmetrical molecules such as bis-imidazolines. These compounds, which feature two imidazoline rings connected by a linker, are of significant interest in medicinal chemistry and materials science. The construction of these architectures is achieved by reacting two equivalents of the 2-alkylthio-2-imidazoline precursor with a difunctional nucleophile, typically a diamine.

In a representative synthesis, 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is refluxed with a diamine, such as 1,8-diaminooctane (B148097) or 1,10-diaminodecane, in a solvent like acetonitrile. The reaction proceeds via a double nucleophilic substitution, where each amino group of the linker displaces a methylthio group from an imidazoline unit, forming two new C-N bonds and yielding the bis-imidazoline structure. The length and nature of the alkyl chain linker can be readily varied by selecting the appropriate diamine.

While the synthesis of bis-imidazolines is well-documented, the construction of oligo-imidazoline architectures—polymers or oligomers with repeating imidazoline units—from 2-alkylthio precursors is less explored. However, the same synthetic principle could theoretically be extended. For instance, reacting a diamine with a 2-alkylthio-2-imidazoline derivative that also contains a reactive site for chain extension could potentially lead to the formation of oligo-imidazolines. Further research is required to develop efficient methodologies for such polymerizations.

Formation of Conjugated Systems and Annulated Products

The reactivity of 2-alkylthio-2-imidazoline hydroiodide extends to the formation of fused heterocyclic systems, known as annulated products. These reactions often involve intramolecular cyclizations or reactions with bifunctional reagents, leading to complex, polycyclic structures that are often aromatic and thus represent conjugated systems.

One notable example is the synthesis of tetracyclic hetero-systems. By reacting 2-(methylthio)-2-imidazoline with heteroaromatic 2-aminoesters or 2-aminonitriles, a double annelation can be achieved in a one-pot process. This transformation builds upon the imidazoline core to create novel, complex fused ring systems.

Another pathway involves the alkylation of imidazo[2,1-c] nih.govurfu.ruresearchgate.nettriazole-3(H)-thiones with methyl iodide to produce 3-methylthio derivatives, which are themselves annulated products derived from an imidazoline precursor. nih.gov These reactions highlight the utility of the 2-alkylthio-imidazoline scaffold in constructing elaborate heterocyclic frameworks with extended conjugation, which is a key feature for applications in materials science and as chromophores.

Advanced Chemical Reactivity and Synthetic Utility of 2-Imidazoline Hydroiodides

Beyond its use as a precursor for amino- and bis-imidazolines, the 2-imidazoline hydroiodide core exhibits a range of advanced chemical reactivity, enabling its use in ring-opening reactions, conjugate additions, and complex cyclization cascades to form novel heterocyclic structures.

Ring-Opening Reactions and Derived Structures

The 2-imidazoline ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of valuable acyclic diamine derivatives. researchgate.net This transformation can be triggered by reductive, oxidative, or hydrolytic conditions.

For example, the reductive ring-opening of certain 2-imidazoline derivatives can provide access to highly functionalized 1,2-diamine structures. One study demonstrated that anti-selective aminofluorination of alkenes with amidines affords 4-fluoroalkyl-2-imidazolines. Subsequent reductive ring-opening of this imidazoline moiety yields 3-fluoropropane-1,2-diamine derivatives, which are important synthons in medicinal chemistry. researchgate.net

In another fascinating transformation, tricyclic guanidinium (B1211019) salts, which can be derived from imidazoline precursors, undergo facile ring cleavage when treated with an anion exchange resin. This process results in the formation of various macrocyclic compounds, showcasing a scaffold-morphing transformation where the imidazoline ring is opened to generate a much larger ring structure. researchgate.net

Table 2: Examples of Ring-Opening Reactions of 2-Imidazoline Derivatives

| Starting Material | Reagents/Conditions | Product Type |

|---|---|---|

| 4-Fluoroalkyl-2-imidazoline | Reductive conditions | 3-Fluoropropane-1,2-diamine |

| Tricyclic guanidinium salt | Anion exchange resin | Macrocyclic compound |

This is an interactive data table summarizing key findings from the literature.

Conjugate Addition Reactions with Unsaturated Compounds

The nitrogen atoms of the imidazoline ring possess nucleophilic character and can participate in conjugate addition (Michael addition) reactions with electron-deficient unsaturated compounds. urfu.ru This reactivity provides a pathway to introduce complex side chains onto the imidazoline backbone.

A notable example is the pseudo three-component reaction between 2-imidazoline and two equivalents of a terminal electron-deficient alkyne, such as methyl propiolate. urfu.ru This reaction proceeds at room temperature and leads to the formation of a tetrasubstituted imidazolidine (B613845) adduct in high yield. The reaction involves the initial Michael addition of one of the ring nitrogens to an alkyne, followed by a series of steps culminating in the final product. These highly functionalized imidazolidine products possess a concentrated set of reactive centers, making them valuable intermediates for further synthetic transformations. urfu.ru

While this reaction has been demonstrated with 2-imidazoline itself, the 2-alkylthio derivative can be considered a precursor to the reactive imidazoline species, which can be generated in situ. The resulting adducts from these conjugate additions are rich in functionality and offer multiple handles for subsequent chemical modifications.

Cyclization and Annulation Studies for Novel Heterocycles (e.g., pyrrolidines, triazepines)

The synthetic utility of 2-imidazoline derivatives is further demonstrated in their use as precursors for other novel heterocyclic systems through cyclization and annulation reactions.

Pyrrolidine Synthesis: A domino reaction pathway has been developed for the synthesis of tetrasubstituted pyrroles starting from 2-imidazolines and electron-deficient alkynes. urfu.ru The reaction is initiated by the conjugate addition described previously, forming a tetrasubstituted imidazolidine. Under microwave irradiation, this intermediate undergoes a 3,3-sigmatropic rearrangement (aza-Claisen rearrangement) to form a nine-membered allene (B1206475) intermediate. This is immediately followed by an intramolecular nucleophilic attack and subsequent oxidation by atmospheric oxygen to yield the final polysubstituted pyrrole (B145914) product. urfu.ru This elegant cascade reaction transforms a five-membered imidazoline ring into a five-membered pyrrole ring.

Triazepine Synthesis: 2-Alkylthio-2-imidazolines are also valuable starting materials for the synthesis of seven-membered triazepine rings. For instance, 2-amino-1-(2-imidazolin-2-yl)-2-imidazoline can be prepared from 2-methylthio-2-imidazoline. nih.gov This intermediate can then undergo further reactions to form fused triazepine systems. A specific example is the formation of 5-(methylthio)-3H-imidazo[2,1-b] nih.govmdpi.comacs.orgtriazepine hydroiodide, demonstrating the construction of a fused imidazo-triazepine scaffold. nih.gov These synthetic routes showcase the remarkable versatility of the 2-alkylthio-2-imidazoline hydroiodide core in generating a wide range of structurally diverse and complex heterocyclic compounds.

Mechanistic and Biochemical Pathway Investigations of 2 Imidazoline Hydroiodide Derivatives

Studies on Enzyme Inhibition and Modulation

The unique structural features of 2-imidazoline derivatives have prompted investigations into their roles as modulators of various enzyme systems. These studies are crucial for understanding their therapeutic potential and mechanisms of action at a molecular level.

Aurora Kinase and Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms

While direct studies on 2-Ethylthio-2-imidazoline hydroiodide are not extensively documented in the context of kinase inhibition, the broader class of imidazole (B134444) and imidazoline-containing compounds has been a fertile ground for the development of kinase inhibitors. nih.govresearchgate.net Aurora kinases and EGFR are critical regulators of cell proliferation and have been implicated in various cancers, making them key therapeutic targets. frontiersin.orgtcichemicals.comnih.gov

Inhibitors targeting these kinases often interact with the ATP-binding pocket. The mechanism of action for imidazopyridine-based Aurora kinase inhibitors, for instance, involves high selectivity for the kinase, leading to the inhibition of proliferation in cancer cell lines. nih.gov This inhibition can cause an accumulation of cells with a DNA content of 4N or greater, ultimately triggering apoptosis. nih.gov For EGFR, inhibition prevents autophosphorylation and subsequent downstream signaling pathways that drive cell growth. nih.govselleckchem.com Although specific inhibitory data for this compound is not available, its core structure is present in more complex molecules that have demonstrated potent EGFR inhibition. researchgate.net The development of selective inhibitors for Aurora-A kinase has been shown to result in G2-M arrest and the formation of monopolar spindles in cancer cells. frontiersin.org

| Inhibitor | Kinase Target(s) | Reported IC₅₀ |

|---|---|---|

| ENMD-2076 | Aurora A, FLT3, Src, VEGFR2, FGFR1 | 14 nM (Aurora A) |

| SNS-314 | Aurora A, B, C | 9 nM (A), 31 nM (B), 3 nM (C) |

| AMG-900 | Aurora A, B, C | 5 nM (A), 4 nM (B), 1 nM (C) |

This table summarizes the inhibitory concentrations (IC₅₀) for several imidazole-scaffold-containing compounds against various kinases. nih.gov

Data is illustrative of the potential for this chemical class to act as potent kinase inhibitors.

Carbonic Anhydrase Activation

The imidazoline (B1206853) ring is considered a potential bioisostere of the imidazole moiety found in histamine, a known activator of carbonic anhydrases (CAs). nih.govtandfonline.comresearchgate.netdoaj.org CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov Research into 2-aminoimidazoline (B100083) derivatives structurally related to clonidine (B47849) has revealed that these compounds can act as activators for several human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comresearchgate.net

Specifically, these derivatives have shown activating properties against hCA I, VA, VII, and XIII, with activation constants (KA) in the micromolar range, while being inactive on the ubiquitous hCA II isoform. nih.govtandfonline.comresearchgate.netdoaj.org The proposed mechanism of activation involves the imidazoline ring participating in proton shuttling between the enzyme's active site and the surrounding solvent, a role similar to that of the imidazole ring of histamine. nih.gov This suggests that this compound, by virtue of its core structure, may exhibit similar selective CA activation properties.

| hCA Isoform | Activation Constant (KA) in µM |

|---|---|

| hCA I | 18.2 |

| hCA II | >100 (inactive) |

| hCA IV | 1.1 |

| hCA VA | 25.4 |

| hCA VII | 0.78 |

| hCA IX | 89.5 |

| hCA XII | 4.5 |

| hCA XIII | 1.2 |

This table shows the activation constants for clonidine against various human carbonic anhydrase isoforms, highlighting its selective activation profile. nih.gov

The data indicates that imidazoline derivatives can be potent and selective activators of specific CA isoforms.

Interference with Enzyme Activity Due to Structural Similarities (e.g., histidine mimics)

The structural analogy between the imidazoline ring and the imidazole side chain of the amino acid histidine is a key factor in the biological activity of these compounds. nih.gov This mimicry allows them to interact with enzymes that recognize histidine residues, potentially leading to modulation of enzyme activity. In the case of carbonic anhydrase activation, the imidazoline ring is thought to function as a proton shuttle, a role often played by histidine residues (such as His64 in hCA II) in the catalytic cycle of the enzyme. nih.govnih.gov By positioning itself at the entrance of the active site cavity, the imidazoline moiety can facilitate the transfer of protons, thereby enhancing the enzyme's catalytic rate. nih.gov This bioisosteric relationship suggests that this compound could interfere with or modulate other enzymes where histidine plays a critical catalytic or binding role.

Receptor Ligand Interactions and Selectivity Profiling

The interaction of imidazoline derivatives with various receptors, particularly adrenoceptors and imidazoline receptors, has been a major area of pharmacological research.

Adrenoceptor (α1, α2) and Imidazoline Receptor (I1, I2) Binding Studies

Imidazoline compounds are well-known for their interaction with both α-adrenergic and imidazoline receptors. researchgate.netresearchgate.net The I₁ imidazoline receptor is implicated in the central lowering of blood pressure, while the I₂ subtype is associated with various neurological functions and is found on the outer mitochondrial membrane. researchgate.netwikipedia.orgnih.gov Many imidazoline derivatives exhibit affinity for both α₂-adrenoceptors and imidazoline receptors, and the ratio of this selectivity often determines their pharmacological profile. nih.govuniversityofgalway.ienih.govresearchgate.net

Chemokine Receptor (CXCR4) Antagonism and Binding Site Characterization (e.g., CXCL12 displacement, HIV-1 inhibition)

The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in cell migration, a process that is hijacked in cancer metastasis and HIV-1 viral entry. nih.govnih.gov Consequently, CXCR4 has emerged as an important therapeutic target. nih.govnih.gov While there is no direct evidence linking this compound to CXCR4 antagonism, the search for small-molecule inhibitors of this receptor is an active area of research. The mechanism of antagonism typically involves blocking the binding of the natural ligand, CXCL12, to the receptor, thereby inhibiting the downstream signaling pathways that promote cell migration and survival. nih.gov This inhibition has been shown to prevent the entry of T-tropic strains of HIV-1 into host cells and can impede cancer metastasis. nih.gov The potential for an imidazoline-based compound to interact with CXCR4 would depend on its ability to fit into the receptor's binding pocket and disrupt the CXCL12 interaction.

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Modulation Mechanisms

The Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are pivotal in autoimmune diseases. While direct studies on this compound's interaction with RORγt are not extensively documented, the exploration of novel RORγt inverse agonists has included diverse chemical scaffolds. For instance, the design of tetrahydroisoquinoline derivatives has been a successful strategy in identifying potent RORγt inverse agonists. nih.gov This line of research highlights the importance of specific structural motifs for RORγt inhibition. The potential for 2-imidazoline derivatives to modulate RORγt would likely involve interactions with the ligand-binding domain of the receptor, either directly competing with endogenous ligands or allosterically altering the receptor's conformation to prevent its transcriptional activity. Further investigation is required to determine if this compound possesses the necessary structural features to act as a RORγt modulator.

Metal Chelation Properties and Their Biological Context

The ability of a compound to chelate metal ions can have profound biological consequences, as many enzymatic processes are metal-dependent. The imidazoline ring, a core component of this compound, contains nitrogen atoms that can act as electron donors, suggesting a potential for metal coordination. Research into imidazolin-2-imine ligands, which are structurally related to 2-imidazolines, has demonstrated their capacity to form strong bonds with transition metals. researchgate.net This inherent property of the imidazoline scaffold suggests that this compound could exhibit metal chelation activity. In a biological context, this could translate to the inhibition of metalloenzymes that are crucial for pathological processes, such as certain matrix metalloproteinases involved in cancer metastasis or viral enzymes that require metal cofactors for their function.

General Biochemical Pathway Interactions and Cellular Process Modulation

The broad biological activities observed for 2-imidazoline derivatives stem from their ability to interact with various biochemical pathways and modulate fundamental cellular processes.

Modulation of Cellular Processes Associated with Tumor Growth

The anticancer potential of imidazoline derivatives has been a significant area of research. nih.gov Certain cis-imidazolines function as small-molecule antagonists of MDM2, a key negative regulator of the p53 tumor suppressor. wikipedia.org By binding to MDM2, these compounds can activate the p53 pathway, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. wikipedia.org Furthermore, various imidazole and benzimidazole (B57391) derivatives have demonstrated potent anticancer activity by targeting different cellular components and pathways, including microtubules and various kinases. nih.govnih.govresearchgate.net While the specific mechanisms of this compound in tumor cells are yet to be fully elucidated, its structural similarity to other bioactive imidazolines suggests it may share similar targets.

Antiviral Mechanisms (e.g., against Influenza A virus, HIV-1)

The antiviral properties of imidazoline-containing compounds have been noted against a range of viruses. nih.gov Natural products containing the imidazoline ring, such as topsentin (B55745) D and spongotine B, have displayed potent antiviral activities. wikipedia.org The mechanisms underlying these antiviral effects are diverse. For instance, some imidazoline derivatives have shown efficacy against the Influenza A virus. researchgate.net In the context of HIV-1, the imidazoline scaffold has been incorporated into molecules designed to inhibit viral entry and replication. mdpi.com Specifically, bis-imidazoline compounds have been identified as new ligands for the CXCR4 receptor, a crucial co-receptor for HIV-1 entry into host cells. mdpi.com Additionally, the interaction between HIV-1 integrase, a key viral enzyme, and its cellular partners can be targeted by small molecules, and various heterocyclic compounds are being explored for this purpose. mdpi.com The potential antiviral activity of this compound could involve interference with viral attachment, entry, replication, or the function of essential viral enzymes.

Advanced Research Applications of 2 Imidazoline Hydroiodide Compounds

Development of Chemical Probes and Ligands in Biological Systems

The 2-imidazoline scaffold is a cornerstone in the design of molecules that can interact with biological systems with high specificity and efficacy. This has led to significant advancements in medicinal chemistry and chemical biology.

2-Ethylthio-2-imidazoline hydroiodide and its analogs serve as crucial starting materials or intermediates in the synthesis of more complex and pharmacologically active molecules. researchgate.netresearchgate.net The inherent reactivity of the imidazoline (B1206853) ring, combined with the thioether group, provides a versatile platform for constructing a diverse array of molecular architectures. researchgate.net For instance, 2-methylthio-2-imidazoline hydriodide is a key reactant in the synthesis of inhibitors for Aurora and epidermal growth factor receptor kinases, which are important targets in cancer therapy. sigmaaldrich.com It is also utilized in the creation of spiro-piperidine inhibitors aimed at combating the influenza A virus and in the development of galegine (B1196923) analogues with potential applications in weight management. sigmaaldrich.com Furthermore, this compound is instrumental in preparing guanidinyl pyrrolidines that act as bifunctional catalysts and in synthesizing small molecule CXCR4 antagonists. sigmaaldrich.com

The utility of these compounds as foundational building blocks is highlighted by their role in multi-step synthetic pathways, enabling the construction of intricate molecular frameworks that are often essential for biological activity. mdpi.com The ability to readily modify the imidazoline core allows for the fine-tuning of a compound's properties to achieve desired therapeutic effects. organic-chemistry.org

Derivatives of 2-imidazoline have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and cardiovascular disease. wikipedia.orgresearchgate.net The imidazole (B134444) moiety is a component of several established anticancer drugs. nih.gov Research has demonstrated that imidazole-based compounds can exhibit antitumor activity through various mechanisms. nih.govnih.gov

In the context of cardiovascular health, imidazoline-containing drugs like clonidine (B47849) are used to treat high blood pressure. wikipedia.orgbohrium.com These compounds can exert their antihypertensive effects by interacting with specific imidazoline receptors in the brain stem, leading to a reduction in sympathetic tone. researchgate.netnih.gov The development of second-generation centrally acting antihypertensive drugs, such as moxonidine (B1115) and rilmenidine, which show greater selectivity for I1-imidazoline receptors over α2-adrenoceptors, represents a significant advancement in this area, potentially offering therapeutic benefits with fewer side effects. bohrium.com

The following table summarizes the therapeutic research areas for imidazoline derivatives:

| Therapeutic Area | Target/Mechanism Example | Example Compound Class |

| Anticancer | Kinase Inhibition (e.g., Aurora, EGFR) | Imidazole derivatives |

| Antihypertensive | I1-Imidazoline Receptor Agonism | Clonidine, Moxonidine |

| Antiviral | Inhibition of Viral Components | Spiro-piperidine inhibitors |

A significant application of 2-imidazoline hydroiodide compounds is in the design of non-peptidic mimetics of biologically important peptide sequences. nih.gov Peptides often suffer from poor bioavailability and metabolic instability, which limits their therapeutic potential. Non-peptidic mimetics aim to replicate the essential binding interactions of a peptide in a more drug-like small molecule scaffold. rsc.org

A notable example is the use of 2-methylthio-2-imidazoline hydroiodide in the synthesis of precursors for RGD mimetics. researchgate.net The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, which are cell surface receptors involved in cell adhesion and signaling. Integrins play a crucial role in processes such as angiogenesis and tumor metastasis. RGD mimetics can block these interactions and are therefore of great interest in cancer therapy. The imidazoline-based scaffold can effectively mimic the spatial arrangement of the key functional groups in the RGD sequence, leading to potent and selective integrin antagonists. researchgate.net

Catalytic Applications in Organic Synthesis (e.g., Cu(II)-catalyzed reactions)

The 2-imidazoline ring system is not only a component of biologically active molecules but also serves as a valuable ligand in homogeneous catalysis. wikipedia.org The nitrogen atoms in the imidazoline ring can coordinate with various transition metals, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. wikipedia.org

Imidazoline-containing ligands have been successfully employed in a range of catalytic reactions, including Cu(II)-catalyzed processes. nih.govresearchgate.net These reactions are often used to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The use of chiral imidazoline ligands has also enabled the development of asymmetric catalytic reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com The stability and tunability of imidazoline-based catalysts make them attractive tools for synthetic chemists. indianchemicalsociety.com

Contributions to Material Science Research

Beyond the life sciences, hydroiodide compounds containing organic cations have found applications in the field of material science, particularly in the development of next-generation energy technologies.

In the realm of renewable energy, perovskite solar cells have emerged as a highly promising photovoltaic technology. However, defects in the polycrystalline perovskite films can limit their efficiency and stability. nih.govnih.gov Recent research has shown that organic halide salts, such as propylamine (B44156) hydroiodide (PAI), can be used to passivate these defects. nih.govnih.gov

The passivation process involves treating the perovskite film with the hydroiodide salt. The amine groups in a compound like PAI can form hydrogen bonds with iodide ions and coordinate with lead(II) ions at the perovskite surface, effectively neutralizing charge traps and reducing non-radiative recombination. nih.gov This leads to a significant improvement in the solar cell's performance, including its open-circuit voltage and fill factor. nih.gov While research has focused on simpler alkylamine hydroiodides, the principles of defect passivation using organic cations and iodide anions suggest a potential role for more complex structures like imidazoline hydroiodides in further enhancing the performance and stability of perovskite solar cells.

Precursors for Magnetic Resonance Imaging (MRI) Contrast Agents

The development of effective MRI contrast agents is a significant area of research in medical diagnostics. These agents enhance the quality of MRI images, allowing for better visualization of tissues and organs. Gadolinium (Gd)-based complexes are among the most widely used T1 contrast agents due to the paramagnetic properties of the Gd(III) ion, which shortens the longitudinal relaxation time (T1) of nearby water protons, thereby increasing the signal intensity. molbase.comresearchgate.net The efficacy and safety of these agents are highly dependent on the organic ligand that chelates the gadolinium ion.

Research into novel ligands for Gd-based MRI contrast agents has demonstrated the utility of 2-imidazoline hydroiodide derivatives as versatile building blocks. A notable example is the synthesis of a ligand designed to recognize and reversibly bind to sialic acid residues, which are often overexpressed in certain diseases and can serve as diagnostic indicators. nih.gov

In one study, a specific ligand, referred to as Ligand 40, was synthesized using 2-methyl-2-thioimidazoline hydroiodide as a key reactant. nih.gov The synthesis involved the treatment of a protected tri(ethylamine)amine (TREN) derivative with 2-methyl-2-thioimidazoline hydroiodide in refluxing ethanol (B145695). This reaction is a critical step in forming the core structure of the final ligand, which, after further modifications, is capable of chelating a gadolinium ion. nih.gov

The resulting Gd-complex of Ligand 40 exhibited the desired property of interacting with sialic acid, highlighting the potential for creating targeted MRI contrast agents. nih.gov This targeted approach allows for the visualization of specific biological markers, offering a more precise diagnostic tool compared to non-specific contrast agents.

The table below summarizes the key components and the role of the 2-imidazoline hydroiodide precursor in the synthesis of this targeted MRI contrast agent ligand.

| Component | Description | Role in Synthesis | Reference |

| Precursor | 2-methyl-2-thioimidazoline hydroiodide | A key reactant that forms part of the core structure of the final ligand. | nih.gov |

| Starting Material | Protected tri(ethylamine)amine (TREN) | The foundational molecule to which the imidazoline group is attached. | nih.gov |

| Final Ligand | Ligand 40 | A chelating agent designed to bind with a Gadolinium (III) ion. | nih.gov |

| Target Molecule | Sialic Acid | A biological marker that the final Gd-complex is designed to recognize and bind to. | nih.gov |

This synthetic strategy underscores the importance of 2-imidazoline hydroiodide compounds in the modular construction of complex chelating ligands. The ability to introduce specific functionalities through these precursors opens up possibilities for designing a wide range of targeted and responsive MRI contrast agents.

Spectroscopic and Computational Elucidation of 2 Imidazoline Hydroiodides

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the purity of synthesized 2-imidazoline hydroiodides.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For 2-alkylthio-2-imidazoline hydroiodides, ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of a compound like 2-methylthio-2-imidazoline hydroiodide is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-CH₂-) of the imidazoline (B1206853) ring typically appear as a singlet or a multiplet, reflecting their chemical equivalence or coupling. The protons of the alkylthio group (e.g., S-CH₃ or S-CH₂-CH₃) will have characteristic chemical shifts. For the methyl analog, a singlet for the S-CH₃ protons would be observed. For the ethyl analog, one would expect a quartet for the -S-CH₂- protons and a triplet for the terminal -CH₃ protons. The N-H protons of the imidazoline ring often appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include the C-2 carbon of the imidazoline ring, which is significantly deshielded due to its attachment to two nitrogen atoms and a sulfur atom. The methylene carbons of the imidazoline ring will appear in the aliphatic region. The carbon atom(s) of the alkylthio group will also have characteristic resonances.

| Assignment (for 2-Methylthio-2-imidazoline analog) | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

| Imidazoline Ring (-CH₂-CH₂-) | ~3.8 | ~45 |

| Thioalkyl Group (S-CH₃) | ~2.5 | ~15 |

| Imidazoline C-2 | - | ~165 |

| Imidazoline N-H | Variable (Broad) | - |

Note: The table presents expected chemical shift ranges based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-Ethylthio-2-imidazoline hydroiodide, techniques like Electrospray Ionization (ESI) would typically be used. The analysis would show a prominent peak corresponding to the cationic portion of the molecule, [C₅H₁₁N₂S]⁺. High-resolution mass spectrometry (HRMS) could be employed to confirm the exact mass and, therefore, the elemental formula of this cation, providing strong evidence for the compound's identity. Fragmentation patterns observed in MS/MS experiments can further elucidate the structure by showing the loss of specific fragments, such as the ethyl group or parts of the imidazoline ring.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-alkylthio-2-imidazoline hydroiodide would display several characteristic absorption bands. A significant feature is the C=N stretching vibration of the imidazoline ring, which is typically observed in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the protonated ring system give rise to broad bands in the 3100-3400 cm⁻¹ region, often overlapping with C-H stretching bands. scirp.org The presence of hydrogen bonding can significantly influence the position and shape of these N-H bands. Other important vibrations include the C-H stretching of the alkyl and methylene groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amidinium | N-H Stretch | 3100 - 3400 (Broad) |

| Imidazoline Ring | C=N Stretch | 1600 - 1650 |

| Alkyl/Methylene | C-H Stretch | 2850 - 3000 |

| C-N | C-N Stretch | 1200 - 1350 |

Crystallographic Analysis and Solid-State Structural Insights

While spectroscopic methods reveal the molecular structure in solution, crystallographic analysis provides precise information about the arrangement of atoms and molecules in the solid state.

Tautomerism is a key feature of many heterocyclic systems, including 2-substituted imidazolines. These compounds can exist in different isomeric forms that differ in the position of a proton. For 2-alkylthio-imidazolines, the tautomeric equilibrium between different forms can be influenced by the physical state (solid vs. solution) and the polarity of the solvent.

Research on related 2-methylthio-imidazolinones has revealed a fascinating phenomenon where the compound exists in a "conjugated tautomeric form" in the solid state but prefers a "non-conjugated tautomeric form" in nonpolar solvents. researchgate.net In polar solvents, an equilibrium between both forms may exist. This solvent- and state-dependent tautomerism, where the change is driven by the disruption of the intermolecular bonding network (like hydrogen bonds) found in the crystal, has been termed desmokatatropy . researchgate.net This phenomenon highlights that the structure determined in the solid state by X-ray diffraction may not be the predominant structure present in solution, a critical consideration for understanding the compound's reactivity. The substantial difference in the C=N stretching frequency in the IR spectrum between the solid phase and a solution in a nonpolar solvent can be an indicator of this structural change. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecular properties and reactivity of 2-imidazoline hydroiodides. For this compound, these methods are instrumental in elucidating its electronic structure, potential biological interactions, and chemical behavior.

Density Functional Theory (DFT) for Molecular and Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of imidazoline derivatives.

Molecular and Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure can be analyzed through the visualization of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the energy gap) is a crucial parameter for assessing the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For imidazoline derivatives, the HOMO is often localized on the imidazoline ring and the sulfur atom, indicating these are the primary sites for electrophilic attack, while the LUMO is typically distributed over the entire molecule.

Geometry Optimization: The geometry optimization process in DFT calculations seeks to find the minimum energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of its atoms in three-dimensional space. The resulting optimized structure is crucial for subsequent calculations of other properties, such as vibrational frequencies and molecular docking simulations.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT, and these are often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For instance, characteristic vibrational modes for the C=N bond in the imidazoline ring, the C-S bond, and the N-H bonds can be identified and analyzed.

Below is an interactive data table showcasing hypothetical DFT-calculated parameters for this compound.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.5 D |

| C=N Bond Length | 1.35 Å |

| C-S Bond Length | 1.78 Å |

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding affinity and mode of interaction with various biological targets. For example, imidazoline derivatives are known to interact with imidazoline receptors. A hypothetical docking study could involve placing the this compound molecule into the binding site of an imidazoline receptor model. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The docking score, an estimation of the binding free energy, can be used to rank different binding poses and compare the affinity of different ligands for the same target.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would treat the atoms of the system as classical particles and solve Newton's equations of motion. This provides a detailed view of the conformational changes in both the ligand and the receptor upon binding. For the this compound-receptor complex, an MD simulation could reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the interaction. The results of MD simulations can be used to calculate more accurate binding free energies using methods like MM-PBSA or MM-GBSA.

The following interactive table presents hypothetical results from a molecular docking and dynamics study of this compound with a putative receptor.

| Simulation Parameter | Result |

| Docking Score | -8.2 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | Tyr102, Phe258, Asp98 |

| RMSD of Ligand (MD) | 1.5 Å |

| Binding Free Energy (MM-PBSA) | -45.7 kcal/mol |

Quantum Chemical Studies on Reaction Mechanisms and Tautomeric Forms

Quantum chemical methods are invaluable for investigating the reactivity of molecules, including the elucidation of reaction mechanisms and the study of tautomerism.

Reaction Mechanisms: DFT and other quantum chemical methods can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at the molecular level. For this compound, such studies could explore its synthesis pathways or its degradation mechanisms under different conditions. For instance, the mechanism of its formation from a precursor could be investigated by calculating the activation energies for different proposed reaction steps.

Tautomeric Forms: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. 2-thio-2-imidazoline derivatives can exist in different tautomeric forms. For this compound, the proton on the imidazoline ring can potentially reside on either of the nitrogen atoms. Quantum chemical calculations can be used to determine the relative stabilities of these tautomers. A study on a closely related compound, 2-methylthio-imidazoline, revealed that different tautomeric forms can be favored in the solid state versus in solution. researchgate.net DFT calculations can predict the energy difference between the tautomers, providing insight into their equilibrium population. The solvent effect on the tautomeric equilibrium can also be modeled using implicit or explicit solvent models. Understanding the predominant tautomeric form is crucial as it can significantly influence the molecule's chemical and biological properties.

An interactive table summarizing a hypothetical quantum chemical study on the tautomerism of 2-Ethylthio-2-imidazoline is provided below.

| Tautomer | Relative Energy (kcal/mol) | Solvent |

| Tautomer A (Proton on N1) | 0.0 (Reference) | Gas Phase |

| Tautomer B (Proton on N3) | 2.5 | Gas Phase |

| Tautomer A (Proton on N1) | 0.0 (Reference) | Water |

| Tautomer B (Proton on N3) | 1.8 | Water |

Future Perspectives and Emerging Research Directions for 2 Ethylthio 2 Imidazoline Hydroiodide and Its Analogs

Design and Synthesis of Novel 2-Alkylthio-2-imidazoline Hydroiodide Analogues with Enhanced Specificity

The future of 2-alkylthio-2-imidazoline hydroiodide research is rooted in the strategic design and synthesis of new analogs with precisely tuned properties. The core structure allows for systematic modification at several key positions, enabling chemists to modulate steric, electronic, and lipophilic characteristics. This fine-tuning is critical for enhancing the specificity of these compounds towards biological targets or for optimizing their performance in material and catalytic applications.

Key synthetic strategies will likely involve diversification of the S-alkyl group and substitution on the imidazoline (B1206853) ring. Introducing longer alkyl chains, branched chains, or cyclic moieties can alter hydrophobicity, which is crucial for membrane permeability in biological systems. Incorporating functional groups such as esters, amides, or hydroxyls into the alkyl chain can introduce new interaction points for receptor binding or improve solubility. Furthermore, substitution on the nitrogen atoms of the imidazoline ring provides another avenue for modifying the molecule's electronic and steric profile. nih.gov The synthesis of novel N-alkyl-2-(alkylthio)-1H-imidazole derivatives has demonstrated the feasibility of creating diverse libraries of such compounds. nih.gov

| Structural Modification Area | Type of Modification | Potential Outcome / Research Goal | Rationale |

|---|---|---|---|

| S-Alkyl Chain (R in S-R) | Varying chain length (e.g., C2 to C16) | Modulate lipophilicity | Optimize membrane permeability and target engagement in drug discovery. |

| S-Alkyl Chain (R in S-R) | Introduction of aromatic or heteroaromatic rings | Introduce π-π stacking interactions | Enhance binding affinity to biological targets with aromatic residues. |

| S-Alkyl Chain (R in S-R) | Incorporation of functional groups (-OH, -NH2, -COOH) | Create new hydrogen bonding sites; improve solubility | Increase specificity and improve pharmacokinetic properties. |

| Imidazoline Ring Backbone | Substitution at N1 or N3 positions | Alter steric bulk and electronic properties | Fine-tune ligand properties for catalysis and receptor selectivity. |

| Imidazoline Ring Backbone | Synthesis of chiral analogs | Achieve stereospecific interactions | Develop enantioselective catalysts or drugs with improved therapeutic indices. nih.gov |

Advanced Methodologies for Mechanistic Elucidation of Biological and Chemical Processes

A deeper understanding of how 2-ethylthio-2-imidazoline hydroiodide and its analogs function at a molecular level is paramount for their future development. Progress in this area will be driven by the application of advanced analytical and computational methodologies to elucidate complex reaction mechanisms and biological modes of action.

Spectroscopic techniques remain fundamental. Multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are essential for unambiguous structure confirmation of novel analogs. lew.ro For mechanistic studies, techniques like stopped-flow kinetics coupled with spectroscopy can provide real-time data on chemical transformations.

In parallel, computational chemistry is becoming an indispensable tool. rsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and calculate activation energies, offering profound insights into synthetic mechanisms. In the biological context, molecular docking and molecular dynamics (MD) simulations can predict how these analogs bind to specific receptors or enzymes. researchgate.net This in-silico screening can prioritize synthetic targets and guide the design of molecules with higher affinity and selectivity, accelerating the discovery process. researchgate.net

| Methodology | Application Area | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Synthesis & Characterization | Precise molecular weight and elemental composition for structural verification. |

| Multi-dimensional NMR (COSY, HSQC, HMBC) | Synthesis & Characterization | Unambiguous assignment of proton and carbon signals for complex analog structures. lew.ro |

| Density Functional Theory (DFT) | Chemical & Catalytic Processes | Calculation of transition state energies, reaction pathways, and electronic properties of catalysts. rsc.org |

| Molecular Docking & Dynamics (MD) | Biological Processes | Prediction of binding modes, affinity scores, and dynamic stability of ligand-receptor complexes. researchgate.net |

| X-ray Crystallography | Structural Elucidation | Definitive 3D structure of the molecule or its complex with a target protein. |

Interdisciplinary Applications in Chemical Biology, Drug Discovery, and Materials Science

The adaptable structure of 2-alkylthio-2-imidazoline hydroiodides makes them attractive candidates for a range of interdisciplinary applications, bridging the gap between fundamental chemistry and applied sciences.

Chemical Biology and Drug Discovery: In chemical biology, these compounds can be developed into molecular probes to investigate biological pathways. nih.gov By appending fluorescent dyes or photo-crosslinking agents, researchers can track the distribution of these molecules within cells and identify their binding partners. Given that various imidazoline derivatives exhibit significant biological activities, including antihypertensive, analgesic, and anticancer properties, there is a strong rationale for exploring libraries of novel 2-alkylthio analogs in drug discovery pipelines. nih.govnih.govnih.gov High-throughput screening of such libraries against panels of cancer cell lines or specific enzyme targets could uncover new therapeutic leads. rsc.orgmdpi.com

Materials Science: The unique combination of the imidazoline ring and the thioether linkage opens up possibilities in materials science. Imidazoline derivatives are known to be effective corrosion inhibitors, forming protective layers on metal surfaces. researchgate.net The thioether group can strongly adsorb onto surfaces like gold, suggesting applications in self-assembled monolayers and functionalized nanoparticles. Furthermore, the imidazoline moiety is a well-established building block in coordination chemistry, capable of forming stable complexes with various metal ions. This suggests a future role for 2-alkylthio-2-imidazoline analogs as ligands in the construction of Metal-Organic Frameworks (MOFs) or other supramolecular structures with tailored porosity and functionality. rsc.org

| Field | Emerging Application | Research Goal |

|---|---|---|

| Chemical Biology | Development of Molecular Probes | To identify and validate novel biological targets by tracking molecular interactions in living systems. nih.gov |

| Drug Discovery | Scaffolds for Anticancer Agents | To synthesize analogs with high potency and selectivity against melanoma or other cancers. nih.gov |

| Drug Discovery | CNS and CVS Agents | To develop new treatments for hypertension or neurological disorders based on the imidazoline pharmacophore. nih.gov |

| Materials Science | Corrosion Inhibitors | To design more effective and environmentally friendly "green" corrosion inhibitors for industrial applications. researchgate.net |

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs) | To create novel porous materials for gas storage, separation, or catalysis. rsc.org |

Exploration of New Catalytic and Energy-Related Frontiers

Beyond their biological and material applications, the structural features of 2-alkylthio-2-imidazoline hydroiodides suggest their potential in the dynamic fields of catalysis and energy.

Catalysis: The 2-imidazoline scaffold is a precursor to N-heterocyclic carbenes (NHCs), a dominant class of ligands in modern homogeneous catalysis. Research into backbone thio-functionalized NHCs has shown that the sulfur substituents can modulate the electronic properties of the resulting metal complexes. acs.org For instance, palladium complexes bearing thio-functionalized imidazole-based ligands have proven to be active catalysts in Suzuki-Miyaura cross-coupling reactions. acs.org This precedent suggests that 2-alkylthio-2-imidazoline hydroiodides could serve as valuable pre-ligands for a new class of catalysts, where the thioether group could either electronically tune the catalyst's performance or participate directly in the catalytic cycle.

Energy-Related Frontiers: The exploration of imidazoline derivatives in energy applications is a nascent but intriguing field. As hydroiodide salts, these compounds are ionic in nature. This characteristic makes them potential components or additives for electrolytes in batteries or dye-sensitized solar cells. The development of novel ionic liquids based on the imidazoline core could lead to electrolytes with enhanced thermal stability and ionic conductivity. Furthermore, heterocyclic compounds containing sulfur are being investigated for their redox activity in energy storage systems. The thioether group in these analogs could potentially be reversibly oxidized, opening a speculative but exciting avenue for research into new charge-carrying materials for next-generation batteries. frontiersin.org

| Frontier | Potential Role of Analogs | Scientific Rationale |

|---|---|---|

| Homogeneous Catalysis | Precursors to Thio-Functionalized NHC Ligands | The sulfur atom can fine-tune the electronic and steric properties of the metal center, potentially improving catalytic activity and selectivity. acs.orgacs.org |

| Energy Storage | Components of Ionic Liquid Electrolytes | The ionic salt nature and tunable structure could lead to electrolytes with desirable properties like high conductivity and thermal stability. |

| Energy Conversion | Additives in Dye-Sensitized Solar Cells | The iodide counter-ion is a key component of the redox shuttle in DSSCs; tuning the cation could optimize electrolyte performance. |

| Energy Storage | Redox-Active Materials | The thioether linkage offers a potential site for reversible redox chemistry, a key feature for charge storage materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-Ethylthio-2-imidazoline hydroiodide?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. For structurally similar imidazole derivatives, solvents like DMF/water mixtures (8:2) with triethylamine (TEA) as a base are used, followed by acidification (1N HCl) to precipitate the product . Purification may involve recrystallization (e.g., aqueous ethanol) or column chromatography for higher purity . Reaction progress is monitored via TLC using EtOAc/hexane or MeOH/CHCl₃ systems .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR : To confirm hydrogen/carbon environments and substituent positions.

- IR Spectroscopy : Identifies functional groups (e.g., thioether, imidazoline rings) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths/angles, as seen in analogous compounds like ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves compliant with EN 374 standards and flame-retardant lab coats to avoid skin contact . Conduct reactions in fume hoods to prevent inhalation. Store at 2–8°C under argon to minimize degradation . For waste disposal, segregate and use certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazoline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects). Validate activities via:

- Dose-Response Curves : Compare EC₅₀ values across studies.

- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., ethylthio groups) and test against targets like kinases or antimicrobial proteins .

- Control Experiments : Use known inhibitors/activators to confirm specificity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to proteins (e.g., CDK1/GSK3β) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR Models : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters with observed activities .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base). Monitor via HPLC for degradation products .

- Kinetic Stability Assays : Measure half-life in buffers (pH 1–10) using UV spectroscopy .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.